3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and the phenylbutan-2-yl group can enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a phenylbutan-2-yl group.
N-fluoro-N-(phenylsulfonyl)benzenesulfonamide: Contains a phenylsulfonyl group instead of a phenylbutan-2-yl group.
Uniqueness
3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to the presence of the phenylbutan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic targets and potentially increasing its bioavailability and efficacy in therapeutic applications.
Properties
Molecular Formula |
C16H18FNO2S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-fluoro-N-(4-phenylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-13(10-11-14-6-3-2-4-7-14)18-21(19,20)16-9-5-8-15(17)12-16/h2-9,12-13,18H,10-11H2,1H3 |
InChI Key |
VEERNHLPLZBXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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